molecular formula C14H8ClNO2S B1606592 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid CAS No. 329222-93-7

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1606592
M. Wt: 289.7 g/mol
InChI Key: GNBCDNSGZAPUEF-UHFFFAOYSA-N
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Description

“2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 329222-93-7 . It has a molecular weight of 289.74 . The IUPAC name for this compound is 2-(5-chloro-2-thienyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid” is 1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

1. Fluorescent Probes and Photophysical Properties

  • Quinoline derivatives have been investigated for their potential as fluorescent probes. Studies on similar compounds show that these derivatives can exhibit fluorescent properties in various solvents, with some emitting green light. These properties are useful in areas like bioimaging and sensor development (Bodke et al., 2013).

2. Synthesis of Novel Compounds

  • The synthesis of quinoline-4-carboxylic acid derivatives, similar to 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid, has been explored. These compounds have been synthesized using various methods and have potential applications in developing new pharmaceuticals and materials (Gao et al., 2011).

3. Antimalarial Activity

  • Research indicates that some quinoline derivatives demonstrate significant antimalarial activity. These findings suggest that 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid and similar compounds could be valuable in developing new antimalarial treatments (Görlitzer et al., 2006).

4. Antibacterial and Antioxidant Activities

  • Quinoline derivatives have also been studied for their antibacterial and antioxidant activities. This research suggests that these compounds could be effective in treating bacterial infections and might possess protective effects against oxidative stress (Shankerrao et al., 2013).

5. Potential in Corrosion Inhibition

  • Studies on quinoxalines, closely related to quinoline derivatives, have shown potential as corrosion inhibitors. This suggests possible applications of 2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid in protecting metals from corrosion in various industrial settings (Zarrouk et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBCDNSGZAPUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347780
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

329222-93-7
Record name 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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